molecular formula C7H15NO B045352 (R)-3-TERT-BUTYLAMINO-1,2-EPXOYPROPANE CAS No. 98048-85-2

(R)-3-TERT-BUTYLAMINO-1,2-EPXOYPROPANE

Cat. No.: B045352
CAS No.: 98048-85-2
M. Wt: 129.2 g/mol
InChI Key: PZMYHLFQJXHHLD-ZCFIWIBFSA-N
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Description

®-3-tert-Butylamino-1,2-epoxypropane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an epoxy group and a tert-butylamino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butylamino-1,2-epoxypropane typically involves the reaction of an appropriate epoxide with a tert-butylamine. One common method involves the use of ®-glycidol as the starting material, which undergoes a nucleophilic substitution reaction with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of ®-3-tert-Butylamino-1,2-epoxypropane often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

®-3-tert-Butylamino-1,2-epoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group typically yields diols, while nucleophilic substitution can produce a wide range of functionalized derivatives .

Scientific Research Applications

®-3-tert-Butylamino-1,2-epoxypropane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-tert-Butylamino-1,2-epoxypropane involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butylamino group can interact with receptors or other biomolecules, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-tert-Butylamino-1,2-epoxypropane: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-tert-Butylamino-1,2-epoxybutane: A structurally related compound with a different carbon chain length.

    3-tert-Butylamino-1,2-epoxycyclohexane: A cyclic analog with distinct chemical and physical properties.

Uniqueness

®-3-tert-Butylamino-1,2-epoxypropane is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in drug development .

Properties

IUPAC Name

2-methyl-N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMYHLFQJXHHLD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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